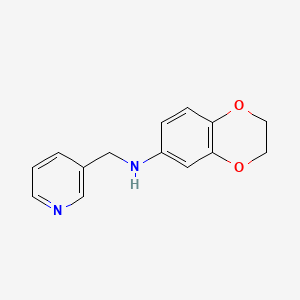
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring attached to a benzo[d][1,4]dioxin moiety, which is further linked to an amine group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves the following steps:
Formation of the Benzo[d][1,4]dioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine-3-methylamine.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of the pyridine and amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(Pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
- N-(Pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
- N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-5-amine
Uniqueness
N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring and the amine group can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C14H14N2O2/c1-2-11(9-15-5-1)10-16-12-3-4-13-14(8-12)18-7-6-17-13/h1-5,8-9,16H,6-7,10H2 |
InChIキー |
RTIAQNPAVACRHE-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)NCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790364.png)
![[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14790371.png)

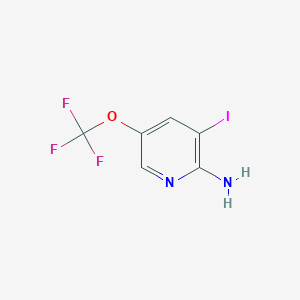
![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)
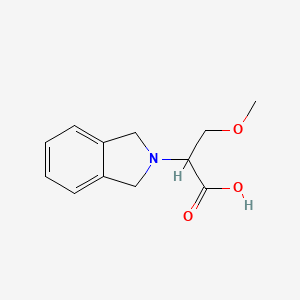
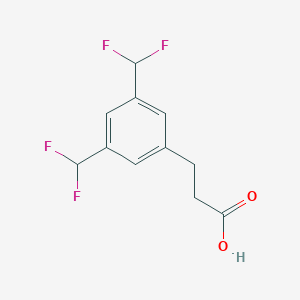
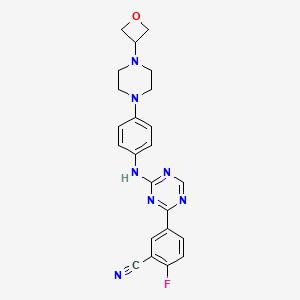
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
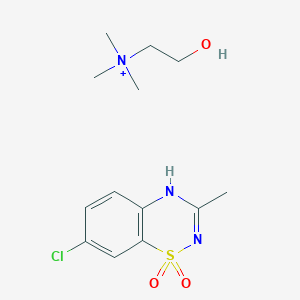
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
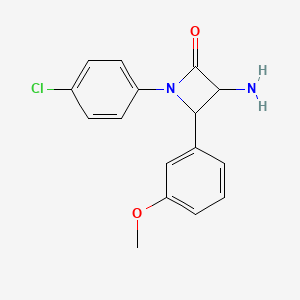
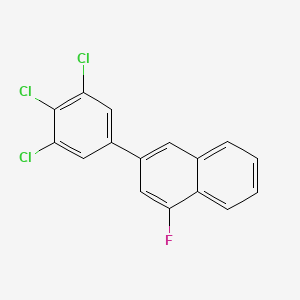
![5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine](/img/structure/B14790442.png)
